molecular formula C13H16N4OS B1392525 1-[5-(4-Methylpiperidin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde CAS No. 1242855-69-1

1-[5-(4-Methylpiperidin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde

Cat. No. B1392525
M. Wt: 276.36 g/mol
InChI Key: IQZPNNHOHOYDTJ-UHFFFAOYSA-N
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Description

The compound “1-[5-(4-Methylpiperidin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde” is a complex organic molecule that contains several functional groups, including a pyrrole ring, a thiadiazole ring, and a methylpiperidine group. These functional groups suggest that this compound may have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be influenced by the presence of the heterocyclic rings and the methylpiperidine group. These groups can participate in various types of intermolecular interactions, which can affect the compound’s conformation and reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the heterocyclic rings and the methylpiperidine group could affect its polarity, solubility, and stability .

Scientific Research Applications

1. Biological Activity Studies

  • Schiff base and metal complexes derived from related compounds show potential in antimicrobial activity against various bacteria and fungi, such as Staphylococcus aureus and Escherichia coli (Aziz & Shaalan, 2015).
  • Similar studies have also reported the synthesis of metal complexes using Schiff bases derived from 1H-Pyrrole-2-carbaldehyde and their effectiveness in antimicrobial activity (Shalan et al., 2014).

2. Anticancer Activity

  • Some derivatives, such as arylazothiazoles and 1,3,4-thiadiazoles, have shown promising anticancer activity against certain cancer cell lines (Gomha et al., 2015).

3. Synthesis Methods

  • Efficient synthetic methods for heterocycles containing both carbazole and 1,3,4-thiadiazole moieties have been developed, demonstrating the versatility of these compounds in chemical synthesis (Li & Xing, 2012).

4. Antimicrobial and Antifungal Activities

  • Novel derivatives of thiadiazoles have been synthesized and shown effective antimicrobial and antifungal activities. This includes the use of ultrasound-assisted synthesis for efficient production (Kerru et al., 2020).

5. Potential as Antiviral Agents

  • Studies have investigated the potential of thiadiazole-based molecules, including those containing 1,2,3-triazole moieties, as antiviral agents, particularly in the context of COVID-19 (Rashdan et al., 2021).

6. Applications in Organometallic Chemistry

  • Aluminum and zinc complexes supported by pyrrole-based ligands have been synthesized, showing the utility of these compounds in organometallic chemistry and catalysis (Qiao et al., 2011).

Future Directions

The study and development of new compounds like this one is a key part of advancing fields like medicinal chemistry and drug discovery. Future research could focus on exploring the compound’s biological activity, optimizing its synthesis, and investigating its potential applications .

properties

IUPAC Name

1-[5-(4-methylpiperidin-1-yl)-1,3,4-thiadiazol-2-yl]pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4OS/c1-10-4-7-16(8-5-10)12-14-15-13(19-12)17-6-2-3-11(17)9-18/h2-3,6,9-10H,4-5,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQZPNNHOHOYDTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NN=C(S2)N3C=CC=C3C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-(4-Methylpiperidin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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